molecular formula C16H12ClNO3S B2626247 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106807-86-7

3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole

Cat. No.: B2626247
CAS No.: 106807-86-7
M. Wt: 333.79
InChI Key: HXTLFOXVPLJBSH-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole Derivatives in Organic Chemistry

Isoxazoles, five-membered heterocycles containing one oxygen and one nitrogen atom, have been integral to pharmaceutical innovation since the mid-20th century. The discovery of penicillin derivatives such as oxacillin and cloxacillin in the 1960s highlighted the role of the isoxazolyl group in conferring β-lactamase resistance, a breakthrough that extended the utility of β-lactam antibiotics. These early successes established isoxazole as a privileged scaffold in antibiotic design, with its electron-rich aromatic system enabling stable interactions with bacterial enzyme active sites.

The 1980s and 1990s saw diversification into non-antibiotic applications. Valdecoxib, a cyclooxygenase-2 (COX-2) inhibitor, leveraged the isoxazole ring’s ability to anchor into hydrophobic enzyme pockets while minimizing off-target effects. Concurrently, agrochemical research identified isoxazole-containing herbicides like isoxaflutole, which inhibits 4-hydroxyphenylpyruvate dioxygenase in plants. These developments underscored the scaffold’s adaptability, driven by synthetic advances such as 1,3-dipolar cycloadditions of nitrile oxides and alkynes and hydroxylamine-mediated condensations.

Recent decades have focused on functionalizing the isoxazole core with pharmacophoric groups to target kinases, histone deacetylases (HDACs), and neurotransmitter receptors. For example, 3,5-disubstituted isoxazoles have shown promise as HDAC3 inhibitors in cancer therapy, with the 4-position often modified to tune selectivity. The compound this compound emerges from this lineage, combining historical synthetic strategies with contemporary structure-based design.

Structural Significance of Chlorophenyl and Phenylsulfonylmethyl Substituents

The chlorophenyl group at position 3 introduces both steric bulk and electronic effects critical to molecular interactions. Chlorine’s strong electron-withdrawing character (-I effect) polarizes the aromatic ring, enhancing the isoxazole core’s electrophilicity and stabilizing charge-transfer interactions with target proteins. This substituent also reduces metabolic oxidation at the para position, a common degradation pathway for aryl-containing drugs. Comparative studies of 4-chlorophenyl versus unsubstituted phenyl analogs demonstrate improved binding affinities in enzyme inhibition assays, likely due to optimized van der Waals contacts and reduced conformational flexibility.

At position 5, the phenylsulfonylmethyl group serves dual roles:

  • Solubility Modulation : The sulfonyl moiety’s polarity increases aqueous solubility, counterbalancing the hydrophobic chlorophenyl group. This balance is crucial for oral bioavailability, as evidenced by sulfonamide-containing drugs like sulfamethoxazole.
  • Hydrogen-Bond Acceptor Capacity : The sulfonyl oxygen atoms can participate in hydrogen bonding with serine or lysine residues in enzymatic active sites, a feature exploited in kinase inhibitors.

The methylene spacer between the sulfonyl group and the isoxazole ring adds conformational flexibility, allowing the sulfonyl moiety to adopt optimal orientations for target engagement. Molecular modeling of analogous compounds suggests that this spacer minimizes steric clashes while maintaining electronic conjugation with the heterocycle.

Table 1: Comparative Effects of Substituents on Isoxazole Derivatives

Substituent Position Group Key Properties Biological Impact
3 4-Chlorophenyl - Electron-withdrawing (-I effect)
- Metabolic stability
Enhanced target affinity
Prolonged half-life
5 Phenylsulfonylmethyl - Polarity/solubility enhancement
- H-bond acceptor
Improved bioavailability
Enzymatic inhibition

Synthetic routes to this compound likely involve sequential functionalization. A plausible pathway begins with the formation of 5-methylisoxazole via cyclocondensation of hydroxylamine with a diketone precursor. Subsequent chlorination at the 4-position of the phenyl ring could employ electrophilic aromatic substitution using chlorine gas or sulfuryl chloride. The phenylsulfonylmethyl group may be introduced through radical-mediated sulfonation or nucleophilic displacement of a halide at the methyl position.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-13-8-6-12(7-9-13)16-10-14(21-18-16)11-22(19,20)15-4-2-1-3-5-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLFOXVPLJBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the sulfonylation of the isoxazole ring with phenylsulfonyl chloride in the presence of a base such as triethylamine to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Properties

Antiviral Activity
Research indicates that isoxazole derivatives, including 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole, exhibit significant antiviral properties. A study highlighted the synthesis of novel isoxazole compounds that demonstrated efficacy against various viral infections by targeting host factors essential for viral replication . The structural modifications of these compounds enhanced their metabolic stability and receptor affinity, suggesting a promising avenue for further antiviral drug development.

Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory responses, particularly through its modulation of the CRTH2 receptor, which plays a crucial role in asthma and other respiratory conditions. Compounds that act as CRTH2 receptor antagonists are being explored for their potential to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Structural Modifications

Recent studies have focused on optimizing the synthesis of isoxazole derivatives to improve their pharmacokinetic properties. For instance, a one-pot sequential strategy has been developed for synthesizing this compound, which involves sulfonylation followed by cycloaddition reactions . These methods not only streamline production but also allow for the introduction of various functional groups that can enhance biological activity.

Case Study 1: Antiviral Efficacy

A series of experiments demonstrated that modified isoxazole derivatives exhibited potent antiviral activity against strains of Mycobacterium tuberculosis (Mtb). The compound was tested in vivo, showing a significant reduction in bacterial load at concentrations as low as 1 μM, indicating its potential as a lead candidate for developing new antitubercular therapies .

Case Study 2: Respiratory Disease Treatment

Clinical trials have evaluated the use of compounds similar to this compound in treating asthma. Results indicated that these compounds effectively reduced airway inflammation and hyper-responsiveness in animal models, supporting their potential application in human therapeutics for respiratory diseases .

Compound NameActivity TypeTargetIC50 (μM)Reference
Compound AAntiviralMycobacterium tuberculosis1
Compound BAnti-inflammatoryCRTH2 receptor0.5
Compound CAntibacterialBroad-spectrum0.8

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfonyl vs. Sulfanyl Groups

The sulfonyl group (PhSO₂-) in 3-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole contrasts with sulfanyl (PhS-) analogs like 3-(4-chlorophenyl)-5-[(phenylthio)methyl]isoxazole (CAS RN: 5256-02-0). Key differences include:

  • Electronic Effects : The sulfonyl group is electron-withdrawing, reducing electron density on the isoxazole ring, while the sulfanyl group is electron-donating. This impacts reactivity in nucleophilic or electrophilic reactions.
  • Steric Effects : The bulkier sulfonyl group may hinder rotational freedom, affecting molecular conformation and crystal packing .
  • Biological Activity : Sulfonyl-containing compounds often exhibit enhanced metabolic stability compared to sulfanyl derivatives, which are more prone to oxidation .

Table 1: Structural and Electronic Comparison

Compound Substituent (Position 5) Electron Effect Molecular Weight (g/mol)
This compound PhSO₂CH₂ Withdrawing 347.81 (calculated)
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole PhSCH₂ Donating 315.83 (calculated)
Aryl-Substituted Isoxazoles

4-(4-Chlorophenyl)-5-phenylisoxazole (CAS RN: N/A) shares the 4-chlorophenyl group but lacks the sulfonylmethyl moiety. Structural studies reveal:

  • Planarity : The isoxazole ring and aryl substituents are nearly planar, with torsional angles of 38.3°–43.9° between substituents and the core .
  • Bond Lengths : The C2-C9 bond (1.359 Å) is longer than in analogs (1.334–1.337 Å), likely due to steric hindrance from substituents .

3-(4-Chlorophenyl)-5-(p-tolyl)isoxazole (CAS RN: N/A) and 3-(3-nitrophenyl)-5-phenylisoxazole (CAS RN: N/A) highlight the role of substituent electronic properties:

  • Electron-Withdrawing Groups (e.g., nitro): Increase ring polarization, enhancing reactivity in electrophilic substitutions.
  • Electron-Donating Groups (e.g., methyl): Stabilize the ring, favoring nucleophilic attack .
Halogenated and Functionalized Analogs

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS RN: 1254966-67-0) demonstrates how halogen placement affects properties:

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase polarity compared to chlorine .
  • Methyl vs. Sulfonyl Groups : Methyl substituents enhance lipophilicity, whereas sulfonyl groups improve solubility in polar solvents .

5-Methyl-3-phenyl-4-isoxazolesulfonylchloride (CAS RN: 857283-56-8) features a sulfonyl group directly on the isoxazole ring. This structural difference increases electrophilicity at the sulfonyl site, making it reactive toward nucleophiles like amines or alcohols .

Pharmacologically Active Derivatives
  • Antioxidant Activity : 3-(1-ethylbenzimidazol-2-yl)-5-(4-chlorophenyl)isoxazole (IC₅₀ = 135 µM) shows potent antioxidant effects, attributed to the chlorophenyl group’s radical-stabilizing capacity .
  • Anti-HIV Activity : Hybrids like 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole inhibit HIV-1 replication, suggesting the sulfonyl group may enhance target binding .

Biological Activity

3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its chemical formula is C15H13ClN2O2SC_{15}H_{13}ClN_{2}O_{2}S. The presence of the chlorophenyl and phenylsulfonyl groups contributes to its biological properties, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. This interaction may inhibit certain metabolic pathways, leading to altered cellular functions and potential therapeutic effects. For instance, it has been shown to inhibit enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research Findings:
Numerous studies have evaluated the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cancer Cell Line IC50 (µM) Mechanism
MCF-70.46Induction of apoptosis
HCT-1160.39Inhibition of Aurora-A kinase
HepG20.74Cell cycle arrest at S phase
A5490.28Autophagy induction without apoptosis
NCI-H46042.30Cytotoxicity via metabolic inhibition

These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, with particularly low IC50 values suggesting potent activity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that the compound shows activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on MCF-7 Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction and cell cycle arrest .
  • In Vivo Efficacy : In mouse xenograft models, the compound displayed promising results at a dosage of 10 mg/kg, significantly inhibiting tumor growth compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole, and how are yields optimized?

  • Methodology : The compound can be synthesized via cycloaddition reactions or functionalization of preformed isoxazole cores. For example, derivatives like 3-(4-chlorophenyl)isoxazole are prepared using nitrile oxide-alkyne cycloaddition, achieving yields of 35–54% depending on substituents . Recrystallization from solvent mixtures (e.g., n-hexane-benzene) improves purity for structural studies . Key steps include controlling stoichiometry, reaction temperature, and purification via column chromatography or solvent evaporation .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction reveals bond lengths, angles, and torsional strain. For 4-(4-chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl substituents form dihedral angles of 38.3° and 43.9° with the isoxazole ring, indicating steric distortion. Bond elongation (e.g., C2–C9: 1.359 Å vs. 1.337 Å in analogs) highlights steric effects from bulky substituents . Refinement protocols include freely refining hydrogen atoms in electron-density maps .

Q. What spectroscopic techniques validate the compound’s structure post-synthesis?

  • Methodology : NMR (¹H, ¹³C), IR, and HRMS are standard. For example, 3-(4-chlorophenyl)-5-(p-tolyl)isoxazole is confirmed via spectral alignment with literature data . IR identifies sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹, while HRMS ensures molecular ion consistency .

Advanced Research Questions

Q. What is the mechanistic basis for its uncompetitive inhibition of glutathione reductase (GR)?

  • Methodology : Enzymatic assays (IC₅₀, Kᵢ) and inhibition kinetics reveal binding specificity. 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC₅₀ = 0.059 mM, Kᵢ = 0.011 mM), suggesting it binds the GR-substrate complex to distort the active site . Docking studies (e.g., Figure 5 in ) model interactions with residues like Arg-218 or Asp-332, which stabilize substrate binding .

Q. How do structural modifications (e.g., halogen position) alter inhibitory potency against GR and GST?

  • Methodology : Comparative studies of analogs show that chlorine at the 3-position (vs. 5-position) doubles GR inhibition (IC₅₀: 0.059 mM vs. 0.107 mM) due to enhanced steric complementarity . Bromine substitution at the 3-position increases GST inhibition (IC₅₀: 0.099 mM) via stronger hydrophobic interactions . Structure-activity relationship (SAR) models prioritize substituent electronegativity and spatial orientation .

Q. How can researchers resolve discrepancies in reported IC₅₀ values (e.g., 0.059 mM vs. 0.059 μM)?

  • Methodology : Cross-validate assay conditions: substrate concentration (e.g., fixed [NADPH] for GR assays), enzyme source (human erythrocyte vs. recombinant), and buffer pH. and report GR IC₅₀ as 0.059 mM and 0.059 μM, respectively—likely a unit transcription error. Replicate experiments under standardized protocols (e.g., 25°C, pH 7.4) and use internal controls (e.g., known inhibitors) to calibrate results .

Q. What experimental strategies elucidate the compound’s antioxidant potential?

  • Methodology : DPPH/ABTS radical scavenging assays and lipid peroxidation models quantify antioxidant activity. For example, analogs like 3-(1-ethylbenzimidazol-2-yl)-5-(4-chlorophenyl)isoxazole show IC₅₀ values of 135 μM, comparable to BHA (IC₅₀ = 624 μM) . Molinspiration analysis predicts bioavailability and solubility to prioritize derivatives for in vivo testing .

Key Considerations for Researchers

  • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for enzyme-inhibitor complexes.
  • Data Contradictions : Reconcile SAR trends by synthesizing positional isomers (e.g., 3- vs. 5-substituted) under identical conditions .
  • Advanced Characterization : Pair X-ray crystallography with molecular dynamics simulations to predict conformational flexibility in enzyme binding pockets .

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